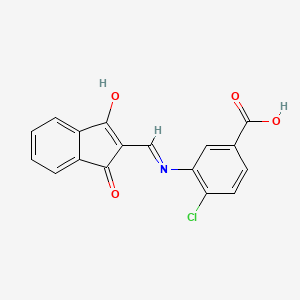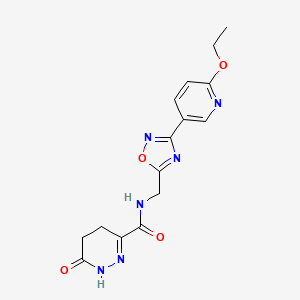
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound with significant interest in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This core can be synthesized through a Pictet-Spengler reaction, which condenses a 3,4-dihydroxyphenethylamine derivative with an aldehyde under acidic conditions. Following the formation of the dihydroisoquinoline, sulfonylation is carried out using a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage. The final step involves the coupling of the sulfonylated intermediate with p-tolyloxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: For large-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This may involve fine-tuning factors such as temperature, reaction time, and the choice of solvents and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also be employed to streamline the process and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound's aromatic ring and amine groups can undergo oxidation reactions under suitable conditions, potentially forming quinone or imine derivatives.
Reduction: Reduction of the sulfonyl group or the aromatic ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The methoxy groups on the aromatic ring are potential sites for nucleophilic substitution reactions, which can lead to the formation of different derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, nucleophilic amines
Major Products Formed
Oxidation: Quinone, imine derivatives
Reduction: Reduced aromatic or sulfonyl groups
Substitution: Various substituted aromatic derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide finds applications across various scientific domains:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules, serving as a versatile building block in organic synthesis.
Biology: It may interact with biological macromolecules, serving as a probe in biochemical assays or as a lead compound in drug discovery efforts.
Medicine: Research into its pharmacological properties could reveal therapeutic potential, particularly in modulating specific molecular pathways.
Industry: Its unique chemical properties can be harnessed in the development of specialized materials or as an additive in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is likely mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its various functional groups enable binding to these targets, potentially inhibiting or modulating their activity. The precise molecular pathways involved can vary depending on the biological context and the specific target.
Comparación Con Compuestos Similares
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-methoxyphenoxy)acetamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-chlorophenoxy)acetamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-nitrophenoxy)acetamide
The differences among these compounds lie in the substituents on the aromatic ring, which can influence their chemical reactivity, biological activity, and physical properties, thus conferring distinct advantages for specific applications.
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-16-4-6-19(7-5-16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEYUURDDBNNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)

![8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)


![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)




![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2650347.png)
![6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
![3-(4-Cyanophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2650356.png)
